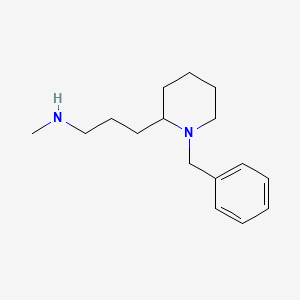
3-(1-benzylpiperidin-2-yl)-N-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-2-yl)-N-methylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as using a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction conditions often include heating and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including 3-(1-benzylpiperidin-2-yl)-N-methylpropan-1-amine, focus on optimizing yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-2-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1-Benzylpiperidin-2-yl)-N-methylpropan-1-amine has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-benzylpiperidin-2-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzylpiperidine: Shares a similar piperidine core but lacks the N-methylpropan-1-amine group.
Methylphenidate: Contains a piperidine ring and is used as a stimulant in the treatment of ADHD.
Phacetoperane: Another piperidine derivative with stimulant properties.
Uniqueness
3-(1-Benzylpiperidin-2-yl)-N-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and an N-methylpropan-1-amine moiety makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-2-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H26N2/c1-17-12-7-11-16-10-5-6-13-18(16)14-15-8-3-2-4-9-15/h2-4,8-9,16-17H,5-7,10-14H2,1H3 |
InChI Key |
NXEBQDVZQJBUJX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




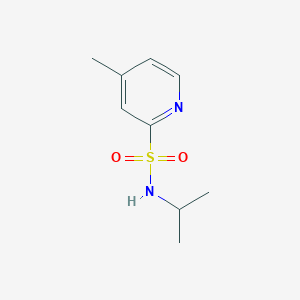
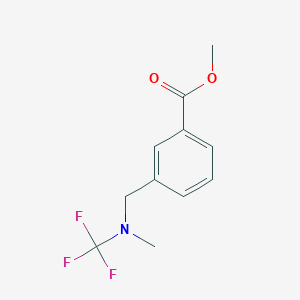
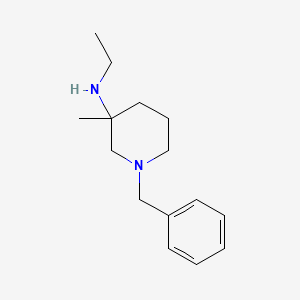
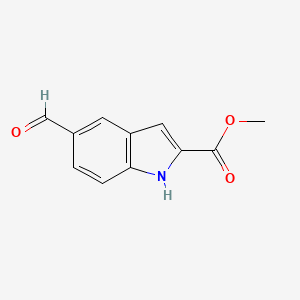
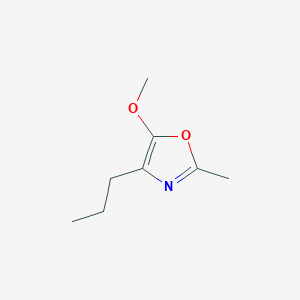

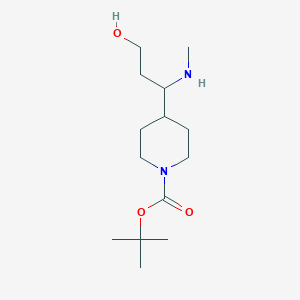

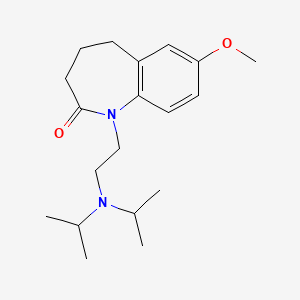
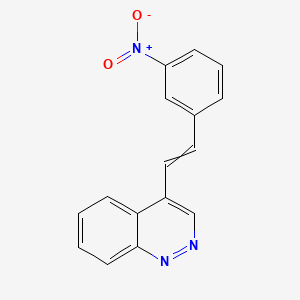

![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
